molecular formula C23H19N3O B11601710 6-(2-methoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline

6-(2-methoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B11601710
M. Wt: 353.4 g/mol
InChI Key: CYNCAFAEHUTNFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-methoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline is a complex organic compound belonging to the class of indoloquinoxalines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline typically involves condensation reactions. One common method is the condensation of isatin with o-phenylenediamine, often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Another approach involves the use of copper-doped CdS nanoparticles under microwave irradiation . These methods provide efficient routes to obtain the desired indoloquinoxaline derivatives.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthesis are often applied to scale up the production of such heterocyclic compounds. Transition-metal-free catalysis and the use of recyclable organocatalysts are some of the strategies employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-(2-methoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced forms of the indoloquinoxaline scaffold .

Scientific Research Applications

6-(2-methoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-methoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern, which imparts distinct photophysical and electrochemical properties. This makes it particularly useful in optoelectronic applications and as a potential therapeutic agent .

Properties

Molecular Formula

C23H19N3O

Molecular Weight

353.4 g/mol

IUPAC Name

6-[(2-methoxyphenyl)methyl]-9-methylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C23H19N3O/c1-15-11-12-20-17(13-15)22-23(25-19-9-5-4-8-18(19)24-22)26(20)14-16-7-3-6-10-21(16)27-2/h3-13H,14H2,1-2H3

InChI Key

CYNCAFAEHUTNFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CC=C5OC

Origin of Product

United States

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